2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid is a synthetic compound often used in the field of organic chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amines in peptide synthesis. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid typically involves the protection of the amino group of 2-amino-2-methylhexanoic acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amine.
Coupling Reactions: The free amine can then participate in peptide bond formation through reactions with carboxylic acids or activated esters.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions include peptides and other amine-containing compounds, which are essential in the synthesis of proteins and other biologically active molecules .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It aids in the study of protein structure and function by facilitating the synthesis of specific peptide sequences.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amine functionality. Upon completion of the desired synthetic steps, the Fmoc group can be selectively removed under mild conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Asp (OAll)-OH
- Fmoc chloride
- Boc-Gly-OH
Uniqueness
Compared to similar compounds, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid offers a unique combination of stability and ease of removal, making it particularly useful in peptide synthesis. Its specific structure allows for efficient protection and deprotection of the amino group, facilitating the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTHCOANGKGNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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